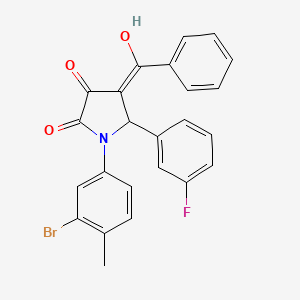
N-(5-bromoquinolin-8-yl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide
説明
N-(5-bromoquinolin-8-yl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide, also known as BQ-123, is a selective endothelin A receptor antagonist. Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that plays a critical role in regulating vascular tone, blood pressure, and vascular remodeling. ET-1 binds to two types of receptors, endothelin A (ETA) and endothelin B (ETB). ETA receptors are predominantly expressed in vascular smooth muscle cells and mediate vasoconstriction, while ETB receptors are expressed in endothelial cells and mediate vasodilation. BQ-123 selectively blocks ETA receptors and has been extensively studied for its potential therapeutic applications in cardiovascular diseases, cancer, and other pathological conditions.
作用機序
N-(5-bromoquinolin-8-yl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide selectively blocks ETA receptors and prevents the binding of ET-1 to these receptors. This leads to the inhibition of ETA receptor-mediated vasoconstriction, cell proliferation, and other pathological processes. This compound does not affect ETB receptor-mediated vasodilation or other physiological functions of ET-1.
Biochemical and physiological effects:
This compound has been shown to reduce blood pressure, improve cardiac function, and attenuate vascular remodeling in animal models of hypertension and heart failure. This compound also inhibits cancer cell proliferation, migration, and invasion in vitro and suppresses tumor growth in vivo. This compound has been shown to have minimal toxicity and side effects in animal studies.
実験室実験の利点と制限
N-(5-bromoquinolin-8-yl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide is a selective ETA receptor antagonist that has been extensively studied for its potential therapeutic applications in cardiovascular diseases and cancer. This compound is relatively easy to synthesize and purify using SPPS or solution-phase synthesis. However, this compound has limited solubility in water and may require the use of organic solvents or detergents for in vitro experiments. This compound may also require the use of specialized animal models or cell lines for in vivo or in vitro studies.
将来の方向性
1. Development of more potent and selective ETA receptor antagonists with improved pharmacokinetic properties and reduced toxicity.
2. Investigation of the role of ETA receptors in other pathological conditions, such as diabetes, kidney disease, and neurodegenerative diseases.
3. Identification of novel signaling pathways and molecular targets downstream of ETA receptors.
4. Development of combination therapies with N-(5-bromoquinolin-8-yl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide and other drugs for synergistic effects in cardiovascular diseases and cancer.
5. Development of targeted drug delivery systems for this compound to improve its efficacy and reduce side effects.
科学的研究の応用
N-(5-bromoquinolin-8-yl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide has been extensively studied for its potential therapeutic applications in cardiovascular diseases, such as hypertension, heart failure, and pulmonary hypertension. This compound has been shown to reduce blood pressure, improve cardiac function, and attenuate vascular remodeling in animal models of hypertension and heart failure. This compound has also been studied for its potential anti-cancer effects. ET-1 is overexpressed in many types of cancer, and ETA receptors are upregulated in cancer cells. This compound has been shown to inhibit cancer cell proliferation, migration, and invasion in vitro and suppress tumor growth in vivo.
特性
IUPAC Name |
N-(5-bromoquinolin-8-yl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrF6N2O/c14-7-3-4-8(9-6(7)2-1-5-21-9)22-11(23)10(12(15,16)17)13(18,19)20/h1-5,10H,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMUZRARCVGOTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)NC(=O)C(C(F)(F)F)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrF6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{4-hydroxy-5-[(4-methoxyphenyl)sulfonyl]-2,3-dimethylphenyl}-4-methoxybenzenesulfonamide](/img/structure/B4297409.png)
![4-chloro-N-{4-hydroxy-5-[(4-methoxyphenyl)sulfonyl]-2,3-dimethylphenyl}benzenesulfonamide](/img/structure/B4297410.png)
![N-{3-[(4-chlorophenyl)sulfonyl]-4-hydroxy-2,6-dimethylphenyl}-4-methoxybenzenesulfonamide](/img/structure/B4297417.png)
![N-{4-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-2,6-dimethylphenyl}benzenesulfonamide](/img/structure/B4297423.png)
![N-{4-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-2,6-dimethylphenyl}-4-methoxybenzenesulfonamide](/img/structure/B4297425.png)
![N-[4-hydroxy-2,5-dimethyl-3-(phenylsulfonyl)phenyl]benzamide](/img/structure/B4297447.png)
![5-chloro-2-methoxy-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B4297448.png)
![4-ethoxy-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B4297450.png)


![ethyl 4-[3-{[4-(ethoxycarbonyl)phenyl]amino}-5-(3-methoxyphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B4297480.png)
![4-(1-acetyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4297482.png)
![3-(5-bromo-2-hydroxyphenyl)-1-isobutyl-5-(3-methylphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B4297492.png)

